Enantioselective Antiviral Potency: (R)- vs. (S)-Enantiomer in EBOV Pseudovirus Assay
In a pseudotyped vesicular stomatitis virus (VSV) expressing Ebola virus glycoprotein (pEBOV) assay, the (S)-enantiomer-derived carboxamide (compound 38) was approximately 10-fold more potent than the (R)-enantiomer-derived carboxamide (compound 39) [1]. This direct comparison establishes that the (R)-enantiomer precursor, rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylic acid, yields an antiviral agent with substantially reduced target engagement relative to its (S)-counterpart.
| Evidence Dimension | pEBOV inhibitory potency (EC50 fold-difference) |
|---|---|
| Target Compound Data | R-enantiomer carboxamide (compound 39) – potency ~10-fold lower than S-enantiomer |
| Comparator Or Baseline | S-enantiomer carboxamide (compound 38) – EC50 ~10-15 nM in pEBOV assay |
| Quantified Difference | ~10-fold potency reduction for the R- vs. S-enantiomer |
| Conditions | pEBOV (VSV pseudotyped with EBOV GP) infectivity assay; n=3 independent experiments; standard deviation ≤20% |
Why This Matters
For researchers requiring a low-activity enantiomer as a negative control or for profiling stereochemical selectivity of EBOV GP binding, this quantifiable potency gap is critical.
- [1] Li, Z.; Brecher, M.; Deng, Y.-Q.; Zhang, J.; Bellizzi, M.J.; Sakamuru, S.; Huang, R.; Xia, M.; Simeonov, A.; Zheng, W.; et al. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Med. Chem. Lett. 2020, 11, 1160–1167. View Source
